molecular formula C14H16Br2O8Re2 B1625298 Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer CAS No. 54082-95-0

Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer

Cat. No. B1625298
CAS RN: 54082-95-0
M. Wt: 844.49 g/mol
InChI Key: GARJHXMUDDMPBU-UHFFFAOYSA-L
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Description

Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer, or Re2(CO)6(THF)2, is a well-studied organometallic compound containing two rhenium atoms, six carbonyl groups, and two tetrahydrofuran molecules. It is a member of a class of compounds known as rhenium carbonyl complexes, which are of great interest to scientists due to their unique properties and potential applications. This compound has been extensively studied and has been found to have a variety of uses in fields such as catalysis, materials science, and biochemistry.

Scientific Research Applications

properties

IUPAC Name

bromorhenium;carbon monoxide;oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O.6CO.2BrH.2Re/c2*1-2-4-5-3-1;6*1-2;;;;/h2*1-4H2;;;;;;;2*1H;;/q;;;;;;;;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARJHXMUDDMPBU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCOC1.C1CCOC1.Br[Re].Br[Re]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Br2O8Re2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469891
Record name 54082-95-0 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

844.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer

CAS RN

54082-95-0
Record name 54082-95-0 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer
Reactant of Route 2
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer
Reactant of Route 3
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer
Reactant of Route 4
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer
Reactant of Route 5
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer
Reactant of Route 6
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer

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